4-Hydroxy-3(2H)-furanone, also known as 2,5-dimethyl-4-hydroxy-3(2H)-furanone or furaneol, is an organic compound with the molecular formula and a molecular weight of 128.12 g/mol. This compound is primarily recognized for its occurrence in various fruits, contributing to their flavor profiles, particularly in pineapple and strawberries. It is classified as a furanone, which refers to a class of compounds that contain a furan ring with a ketone functional group. The compound is also listed under several regulatory frameworks, including the Canada Domestic Substances List and the U.S. Toxic Substances Control Act .
The synthesis of 4-hydroxy-3(2H)-furanone can be achieved through various methods, including:
The synthesis typically requires controlled conditions to ensure the stability of the furan ring and avoid degradation. Reaction parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.
The molecular structure of 4-hydroxy-3(2H)-furanone features a furan ring with hydroxyl and carbonyl groups. The presence of one chiral center allows for the existence of two enantiomers.
4-Hydroxy-3(2H)-furanone can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the hydroxyl and carbonyl moieties, which can participate in nucleophilic attacks or electrophilic additions.
The mechanism of action for 4-hydroxy-3(2H)-furanone primarily revolves around its role as a flavoring agent in food products. It interacts with taste receptors, enhancing sweetness and providing fruity notes.
Studies indicate that the compound's sensory attributes are due to its structural characteristics, which allow it to bind effectively to flavor receptors in the human palate .
4-Hydroxy-3(2H)-furanone is widely utilized in:
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